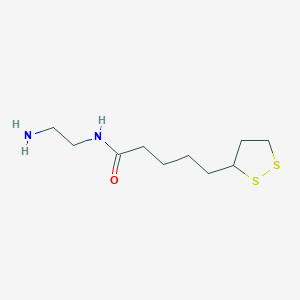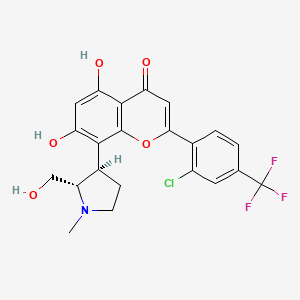
(S)-4-(2-Hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-(2-Hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)phenol is a complex organic compound with a unique structure that includes a phenol group, a hydroxy group, and a methoxyphenoxyethylamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2-Hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)phenol typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates. One common synthetic route involves the following steps:
Protection of the phenol group: The phenol group is protected using a suitable protecting group to prevent unwanted reactions.
Formation of the hydroxy group: The hydroxy group is introduced through a hydroxylation reaction.
Introduction of the methoxyphenoxyethylamine moiety: This step involves the reaction of a suitable precursor with 2-(2-methoxyphenoxy)ethylamine under controlled conditions.
Deprotection of the phenol group: The protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
(S)-4-(2-Hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenol group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the phenol group may result in various substituted phenols.
科学研究应用
(S)-4-(2-Hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)phenol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (S)-4-(2-Hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)phenol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The hydroxy and phenol groups play a crucial role in its binding affinity and specificity.
相似化合物的比较
(S)-4-(2-Hydroxy-3-((2-(2-methoxyphenoxy)ethyl)amino)propoxy)phenol can be compared with other similar compounds, such as:
Carvedilol: A beta-blocker with a similar methoxyphenoxyethylamine moiety.
Propranolol: Another beta-blocker with a similar structure but different functional groups.
Metoprolol: A beta-blocker with a different substitution pattern on the phenol ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C18H23NO5 |
|---|---|
分子量 |
333.4 g/mol |
IUPAC 名称 |
4-[(2S)-2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]phenol |
InChI |
InChI=1S/C18H23NO5/c1-22-17-4-2-3-5-18(17)23-11-10-19-12-15(21)13-24-16-8-6-14(20)7-9-16/h2-9,15,19-21H,10-13H2,1H3/t15-/m0/s1 |
InChI 键 |
BBGNCSYSATXJNK-HNNXBMFYSA-N |
手性 SMILES |
COC1=CC=CC=C1OCCNC[C@@H](COC2=CC=C(C=C2)O)O |
规范 SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=C(C=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxo-2-pyrrolidinyl]methoxy]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B11930471.png)
![6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11930478.png)



![6-(azepan-1-ylmethyleneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;Mecillinam](/img/structure/B11930501.png)



![2-[(1S,6S)-3,5-dibromo-1,6-dihydroxy-4-methoxycyclohexa-2,4-dien-1-yl]acetonitrile](/img/structure/B11930531.png)
![Ethyl 5-chloro-6-fluoropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B11930533.png)
![Hexyl 3,4,6-trihydroxy-2-methoxy-5-oxo-5H-benzo[7]annulene-8-carboxylate](/img/structure/B11930541.png)
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2,4,6-trichloro-3-methoxy-5-methylphenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B11930542.png)
